Home > Products > Screening Compounds P49895 > 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)-
2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- - 111073-34-8

2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)-

Catalog Number: EVT-277588
CAS Number: 111073-34-8
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Opc 4392 is an agonist of presynaptic dopamine D(2) receptor.
Source and Classification

Quinolinones are derivatives of quinoline and are recognized for their diverse biological activities. The specific compound in question is synthesized through various methods that involve modifications to the quinolone structure, typically incorporating piperazine and propoxy groups to enhance its pharmacological properties. This compound has been studied for its potential as a therapeutic agent in treating neuropsychiatric disorders and cardiovascular diseases .

Synthesis Analysis

The synthesis of 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- can be achieved through several methodologies:

  1. Friedländer Synthesis: This method involves the condensation of an aniline derivative with a carbonyl compound followed by cyclization. The reaction conditions typically require heating under acidic conditions to facilitate the formation of the quinolone ring.
  2. Piperazine Substitution: The introduction of the piperazine moiety can be accomplished through nucleophilic substitution reactions where piperazine reacts with an appropriate electrophile derived from the quinolone framework.
  3. Propoxy Group Introduction: The propoxy group can be added via an alkylation reaction using propyl halides in the presence of a base to ensure successful substitution onto the quinolone nitrogen atom.
  4. Yield and Purity: Each step must be optimized for yield and purity, often monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

The molecular structure of 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- can be described as follows:

  • Core Structure: The core structure is a quinolinone ring, which consists of a fused benzene and pyridine ring.
  • Substituents:
    • A propoxy group attached at the seventh position.
    • A piperazine ring linked through a three-carbon chain at the third position.
    • A dimethylphenyl group attached to the piperazine nitrogen.

Structural Data

  • Molecular Formula: C₁₈H₂₃N₃O
  • Molecular Weight: Approximately 299.39 g/mol
  • 3D Structure: The spatial arrangement allows for potential interactions with biological targets, which is crucial for its pharmacological activity .
Chemical Reactions Analysis

The chemical reactivity of 2(1H)-Quinolinone derivatives often includes:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the piperazine and quinolone rings can participate in nucleophilic attacks on electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions under suitable conditions.
  • Hydrogen Bonding: The presence of nitrogen can facilitate hydrogen bonding interactions, which may enhance binding affinity to biological targets.

These reactions are essential for modifying the compound to improve its efficacy and selectivity as a drug candidate .

Mechanism of Action

The mechanism of action for compounds like 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- typically involves:

  • Receptor Interaction: These compounds may act as modulators or antagonists at neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission.
  • Cardiac Effects: Some derivatives have shown cardiotonic effects by enhancing cardiac contractility through modulation of calcium channels or adrenergic receptors.

This multi-target approach allows for potential therapeutic benefits across various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- include:

  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability may vary based on environmental conditions; thus, storage should be in cool, dry places away from light.
  • Melting Point: Specific melting point data would require empirical determination but is expected to fall within typical ranges for similar compounds.

These properties are critical for formulation development in pharmaceutical applications .

Applications

The scientific applications of 2(1H)-Quinolinone derivatives include:

  • Pharmaceutical Development: They are explored as potential treatments for neurological disorders such as schizophrenia and depression due to their ability to modulate neurotransmitter systems.
  • Cardiovascular Research: Some derivatives exhibit cardiotonic properties that could lead to new treatments for heart failure or other cardiac conditions.
  • Chemical Biology Tools: These compounds may serve as probes in biochemical assays to study receptor interactions or cellular signaling pathways.
Introduction to OPC-4392: Discovery and Pharmacological Significance

Historical Context of Dopaminergic Ligand Development

The 1950s–1970s saw the emergence of first-generation antipsychotics like chlorpromazine and haloperidol, which functioned primarily as dopamine D2 receptor antagonists. While effective against positive symptoms of schizophrenia (e.g., hallucinations), these drugs exhibited significant limitations: high rates of extrapyramidal symptoms (EPS), minimal efficacy against negative symptoms (e.g., emotional withdrawal), and prolactin elevation [3]. This therapeutic gap spurred research into dopamine receptor modulation beyond simple antagonism. A pivotal shift occurred in 1972, when Arvid Carlsson proposed the existence of presynaptic dopamine autoreceptors that regulate neuronal firing and dopamine synthesis [3]. This theory, later validated, suggested that selective autoreceptor agonists could normalize dopaminergic hyperactivity in schizophrenia while minimizing postsynaptic side effects. Early candidates like EMD 49980 and talipexole explored this mechanism but faced clinical limitations, setting the stage for OPC-4392's development [7].

Rationale for the Synthesis of OPC-4392 as a Novel Dopamine Receptor Modulator

OPC-4392 (7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy}-2(1H)-quinolinone) was synthesized in the early 1980s by Otsuka Pharmaceutical as a structurally novel quinolinone derivative [3] [4]. Its design specifically targeted selective agonism at presynaptic dopamine autoreceptors, hypothesized to:

  • Reduce Dopamine Synthesis/Release: By activating autoreceptors on dopaminergic neurons, OPC-4392 aimed to inhibit tyrosine hydroxylase activity and dampen presynaptic dopamine release, counteracting hyperactivity in mesolimbic pathways [1] [6].
  • Minimize Postsynaptic Blockade: Unlike typical antipsychotics, OPC-4392 was designed to avoid antagonism of postsynaptic D2 receptors in the nigrostriatal pathway, theoretically eliminating EPS risk [3] [7].Preclinical studies confirmed its profile: OPC-4392 inhibited reserpine- or γ-butyrolactone-induced dopamine synthesis increases in rodent forebrain and suppressed firing of ventral tegmental area (VTA) dopaminergic neurons—effects reversible by haloperidol, confirming D2 autoreceptor specificity [6] [7]. Crucially, it lacked postsynaptic D2 agonist effects (e.g., no hyperactivity in reserpinized mice) and antagonist effects at clinically relevant doses [2] [7].

Table 1: Preclinical Pharmacological Profile of OPC-4392

PropertyExperimental ModelFindingReference
Autoreceptor AgonismGBL-induced dopamine synthesis (mouse forebrain)Dose-dependent inhibition [3]
Autoreceptor AgonismElectrophysiology (rat VTA neurons)Inhibition of neuronal firing [6]
Postsynaptic ActivityApomorphine-induced stereotypy (rat)No antagonism at autoreceptor-active doses [7]
D2 Receptor Affinity[³H]Spiperone binding (rat striatum)High affinity (Ki ~nM range) [2]

Comparative Positioning Among Early Atypical Antipsychotic Candidates

OPC-4392 emerged alongside other early "atypical" antipsychotic candidates aiming to overcome first-generation limitations. Key differentiators included:

  • Mechanism: While SDAs like risperidone combined D2 antagonism with 5-HT2A blockade, OPC-4392 represented a distinct class—a selective dopamine autoreceptor agonist without postsynaptic antagonism [3].
  • Clinical Effects (Early Trials): Phase I studies in healthy volunteers showed dose-dependent drowsiness and cognitive blunting, but crucially, no catalepsy or prolactin elevation. Instead, it uniquely decreased serum prolactin levels, contrasting sharply with increases caused by chlorpromazine [1]. Phase II studies in schizophrenia patients confirmed improvement in negative symptoms and low EPS liability, aligning with its design [3] [7].
  • Limitations vs. Peers: Unlike SDAs (e.g., clozapine, risperidone), OPC-4392 showed inadequate efficacy against positive symptoms in later trials [3] [5]. This contrasted with partial agonists like aripiprazole (developed later), which combined presynaptic agonism with postsynaptic partial antagonism [3]. Other autoreceptor agonists (e.g., (−)-3-PPP) showed only transient antipsychotic effects [5].

Properties

CAS Number

111073-34-8

Product Name

2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)-

IUPAC Name

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H29N3O2/c1-18-5-3-6-23(19(18)2)27-14-12-26(13-15-27)11-4-16-29-21-9-7-20-8-10-24(28)25-22(20)17-21/h3,5-10,17H,4,11-16H2,1-2H3,(H,25,28)

InChI Key

RRLWEQBPSAFVAS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C

Solubility

Soluble in DMSO

Synonyms

7-(3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy)-2(1H)-quinolone
OPC 4392
OPC-4392

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.